molecular formula C8H11FN2O5S2 B2642799 2-Amino-4-(ethylsulfamoyl)-1-fluorosulfonyloxybenzene CAS No. 2411239-55-7

2-Amino-4-(ethylsulfamoyl)-1-fluorosulfonyloxybenzene

Cat. No.: B2642799
CAS No.: 2411239-55-7
M. Wt: 298.3
InChI Key: RWYRHQCRFHUQGD-UHFFFAOYSA-N
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Description

2-Amino-4-(ethylsulfamoyl)-1-fluorosulfonyloxybenzene is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as EFSB, and it is a fluorinated sulfonamide that has been synthesized for use in biochemical and physiological studies. The purpose of

Scientific Research Applications

Biocatalysis and Enzyme Characterization

Research on anaerobic ethylbenzene dehydrogenase, an enzyme that catalyzes the oxidation of ethylbenzene to 1-phenylethanol, reveals insights into the enzymatic processing of similar aromatic compounds. This enzyme, part of the dimethyl sulfoxide reductase family, showcases the potential of biocatalysis in transforming aromatic compounds under anaerobic conditions (Johnson, Pelletier, & Spormann, 2001).

Advanced Material Synthesis

Studies on the synthesis of quinolines using poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) highlight the role of sulfonyl-containing compounds in facilitating organic reactions. These findings underscore the utility of similar sulfonyl compounds in synthesizing heterocyclic structures, which are crucial in materials science and pharmaceuticals (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Protein Engineering and Biotherapeutics

Innovations in protein engineering using unnatural amino acids, such as the introduction of fluorosulfonyloxybenzoyl-l-lysine, exemplify the expanding toolkit for creating novel biochemical interactions and therapeutic applications. This research illustrates the application of chemical modifications to extend the functionality of proteins and enzymes for specific scientific and therapeutic objectives (Liu et al., 2021).

Environmental Remediation Technologies

The study of heat-activated persulfate oxidation for the degradation of persistent organic pollutants in groundwater provides a framework for using chemical reactions to address environmental contamination. This research may inform applications of similar sulfonyl compounds in environmental remediation efforts, particularly in degrading or modifying harmful organic substances (Park et al., 2016).

Properties

IUPAC Name

2-amino-4-(ethylsulfamoyl)-1-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O5S2/c1-2-11-17(12,13)6-3-4-8(7(10)5-6)16-18(9,14)15/h3-5,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYRHQCRFHUQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OS(=O)(=O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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